molecular formula C20H23N3O4S B11214305 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11214305
M. Wt: 401.5 g/mol
InChI Key: HVNWXSPHYZNKQV-UHFFFAOYSA-N
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Description

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a furan ring, which can enhance its chemical properties.

Preparation Methods

The synthesis of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. One common route includes the reaction of 3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazoline with a suitable sulfanylating agent, followed by the introduction of the furan-2-ylmethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes, while the furan ring may enhance binding affinity to receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include derivatives of quinazolinone and furan, such as:

  • 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide
  • 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The unique combination of the quinazolinone core and furan ring in 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide contributes to its distinct characteristics and potential applications .

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H23N3O4S/c1-2-26-11-6-10-23-19(25)16-8-3-4-9-17(16)22-20(23)28-14-18(24)21-13-15-7-5-12-27-15/h3-5,7-9,12H,2,6,10-11,13-14H2,1H3,(H,21,24)

InChI Key

HVNWXSPHYZNKQV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CO3

Origin of Product

United States

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